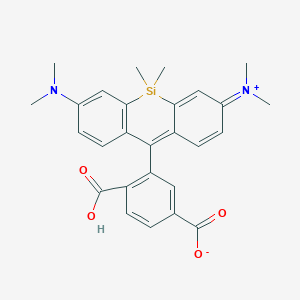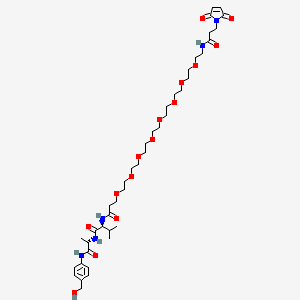
Mal-PEG8-Val-Ala-PABC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG8-Val-Ala-PABC is a cleavable linker used in the synthesis of Tesirine, an agent-linker conjugate for Antibody-Drug Conjugates (ADC). This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG8-Val-Ala-PABC involves multiple steps, starting with the preparation of the PEG8 linker, followed by the incorporation of the Valine-Alanine dipeptide and the PABC moiety. The reaction conditions typically involve the use of organic solvents like DMSO and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Mal-PEG8-Val-Ala-PABC primarily undergoes cleavage reactions, especially in the presence of specific enzymes like proteases. These reactions are crucial for its function as a linker in ADCs .
Common Reagents and Conditions: The cleavage of this compound typically requires aqueous conditions and the presence of specific enzymes. The major product formed from these reactions is Tesirine, which is then used in ADCs .
Scientific Research Applications
Mal-PEG8-Val-Ala-PABC has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. It is used to create ADCs that deliver cytotoxic drugs directly to cancer cells, thereby reducing systemic toxicity. This compound is also being explored for its potential in treating other diseases that require targeted drug delivery .
Mechanism of Action
Mal-PEG8-Val-Ala-PABC functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug directly into the cancer cells. This targeted delivery mechanism enhances the efficacy of the drug while minimizing its side effects .
Comparison with Similar Compounds
Similar Compounds:
- Val-Cit-PABC
- Mal-PEG8-Val-Cit-PAB-MMAE
- Mal-PEG8-Val-Ala-PAB-Exatecan
Uniqueness: Compared to similar compounds, Mal-PEG8-Val-Ala-PABC offers a unique combination of stability and cleavability, making it particularly effective in ADCs. Its specific cleavage by proteases ensures that the cytotoxic drug is released only at the target site, enhancing the therapeutic index .
Properties
Molecular Formula |
C41H65N5O15 |
|---|---|
Molecular Weight |
868.0 g/mol |
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C41H65N5O15/c1-31(2)39(41(53)43-32(3)40(52)44-34-6-4-33(30-47)5-7-34)45-36(49)11-14-54-16-18-56-20-22-58-24-26-60-28-29-61-27-25-59-23-21-57-19-17-55-15-12-42-35(48)10-13-46-37(50)8-9-38(46)51/h4-9,31-32,39,47H,10-30H2,1-3H3,(H,42,48)(H,43,53)(H,44,52)(H,45,49)/t32-,39-/m0/s1 |
InChI Key |
YJYDWLGCCNOUSJ-GSSDHLSPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


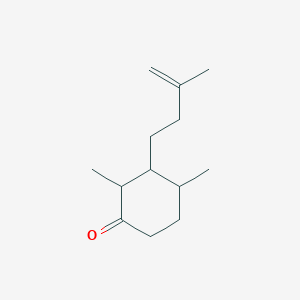
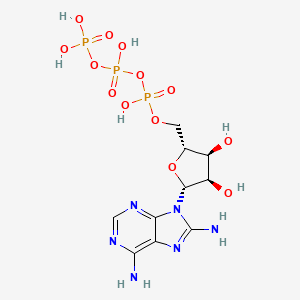
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

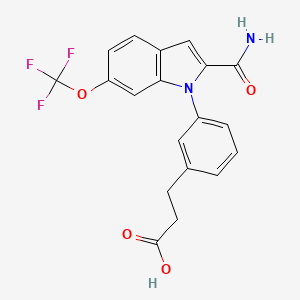
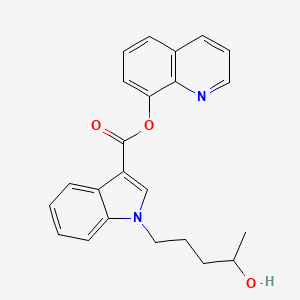

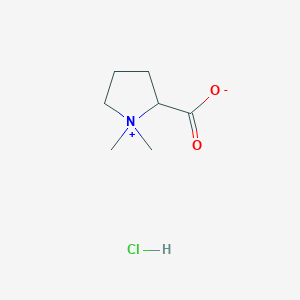
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
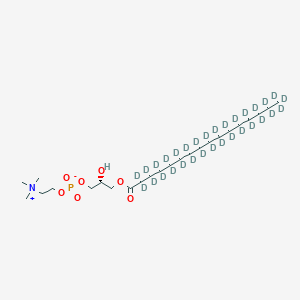
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)
